Galanin(2-11)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Galanin(2-11) es un fragmento de neuropéptido derivado del péptido más grande galanina. La galanina es un péptido de 29 aminoácidos (30 en humanos) que se distribuye ampliamente en los sistemas nervioso central y periférico. Desempeña un papel crucial en diversos procesos fisiológicos, incluida la liberación neuroendocrina, la cognición y la regeneración nerviosa. Galanin(2-11) se une específicamente al receptor de galanina 2 (GALR2) con alta afinidad, lo que lo convierte en una herramienta valiosa para estudiar las funciones de este receptor .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de galanin(2-11) generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena de péptidos creciente anclada a una resina sólida. El proceso incluye los siguientes pasos:

Carga de resina: El primer aminoácido se une a la resina.

Desprotección y acoplamiento: El grupo protector del aminoácido se elimina y el siguiente aminoácido se acopla utilizando agentes activadores como N,N'-diisopropilcarbodiimida (DIC) e hidroxi-benzotriazol (HOBt).

Escisión y purificación: El péptido completo se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC).

Métodos de producción industrial

Si bien los métodos de producción industrial para galanin(2-11) no están ampliamente documentados, la síntesis de péptidos a gran escala generalmente sigue principios similares a los de la SPPS a escala de laboratorio, con optimizaciones para la eficiencia y el rendimiento. Se utilizan sintetizadores de péptidos automatizados y técnicas de purificación avanzadas para producir péptidos de alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

Galanin(2-11) principalmente experimenta reacciones de formación y escisión de enlaces peptídicos. Normalmente no participa en reacciones de oxidación, reducción o sustitución debido a su naturaleza peptídica.

Reactivos y condiciones comunes

Reactivos de acoplamiento: N,N'-diisopropilcarbodiimida (DIC), hidroxi-benzotriazol (HOBt)

Reactivos de escisión: Ácido trifluoroacético (TFA) para eliminar el péptido de la resina

Purificación: Cromatografía líquida de alta resolución (HPLC)

Productos principales

El producto principal de estas reacciones es el propio péptido galanin(2-11). Los productos secundarios pueden incluir péptidos truncados o mal plegados, que generalmente se eliminan durante la purificación.

Aplicaciones Científicas De Investigación

Galanin(2-11) tiene varias aplicaciones de investigación científica, particularmente en los campos de la neurociencia y la farmacología:

Neurociencia: Se utiliza para estudiar el papel de GALR2 en la liberación neuroendocrina, la cognición y la regeneración nerviosa.

Farmacología: Investigado por sus posibles efectos terapéuticos en afecciones como la enfermedad de Alzheimer, la ansiedad y la adicción.

Endocrinología: Explorado por sus efectos sobre la secreción hormonal de la hipófisis y las glándulas suprarrenales.

Metabolismo: Estudiado por su papel en la regulación de la ingesta de alimentos y el peso corporal.

Mecanismo De Acción

Galanin(2-11) ejerce sus efectos uniéndose al receptor de galanina 2 (GALR2). Esta unión activa las vías de señalización de los receptores acoplados a proteínas G (GPCR), lo que lleva a diversas respuestas intracelulares. La activación de GALR2 puede resultar en la liberación de iones calcio, la modulación de los niveles de adenosina monofosfato cíclico (cAMP) y la activación de las vías de la proteína quinasa . Estos eventos moleculares contribuyen a los efectos del péptido sobre la liberación neuroendocrina, la cognición y la regeneración nerviosa .

Comparación Con Compuestos Similares

Compuestos similares

Péptido similar a la galanina (GALP): Comparte similitudes estructurales con la galanina y se une a los mismos receptores, pero tiene funciones fisiológicas distintas.

Unicidad

Galanin(2-11) es único en su alta especificidad para GALR2, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de este receptor . Su unión selectiva permite a los investigadores analizar los roles de GALR2 sin interferencia de otros receptores de galanina.

Propiedades

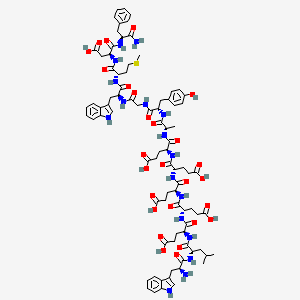

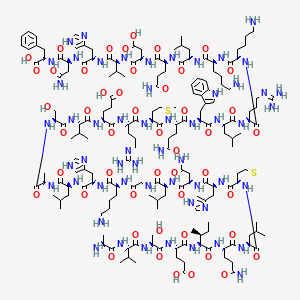

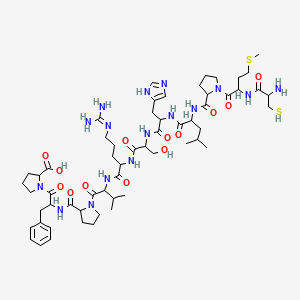

Fórmula molecular |

C56H83N13O16 |

|---|---|

Peso molecular |

1194.3 g/mol |

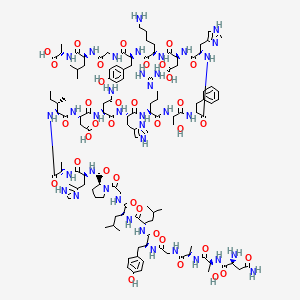

Nombre IUPAC |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |

InChI |

InChI=1S/C56H83N13O16/c1-27(2)17-38(50(79)61-25-46(75)76)64-51(80)39(18-28(3)4)65-53(82)41(20-32-13-15-34(72)16-14-32)63-45(74)24-60-48(77)30(7)62-55(84)43(26-70)68-54(83)42(22-44(58)73)66-52(81)40(19-29(5)6)67-56(85)47(31(8)71)69-49(78)36(57)21-33-23-59-37-12-10-9-11-35(33)37/h9-16,23,27-31,36,38-43,47,59,70-72H,17-22,24-26,57H2,1-8H3,(H2,58,73)(H,60,77)(H,61,79)(H,62,84)(H,63,74)(H,64,80)(H,65,82)(H,66,81)(H,67,85)(H,68,83)(H,69,78)(H,75,76)/t30-,31+,36-,38-,39-,40-,41-,42-,43-,47-/m0/s1 |

Clave InChI |

MUEGHULZMXFVFL-ZHRZWFTASA-N |

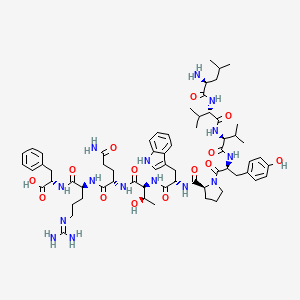

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |

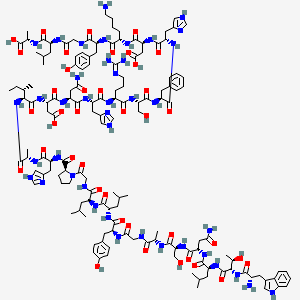

SMILES canónico |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

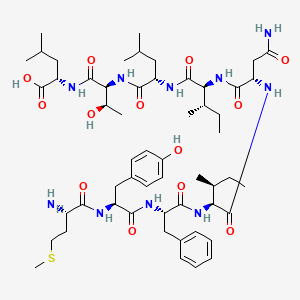

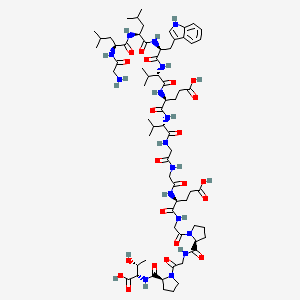

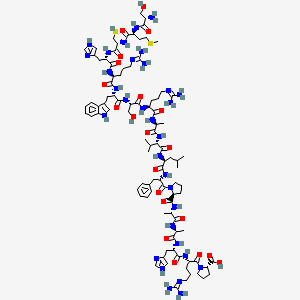

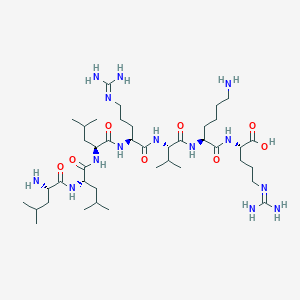

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10822512.png)